
Inz-1
概要
説明
Inz-1 is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of Inz-1 typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Inz-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Cancer Therapy
Mechanism of Action
Inz-1 has been identified as an effective activator of the p53 pathway, which plays a pivotal role in regulating the cell cycle and preventing tumor formation. Studies have demonstrated that this compound can stabilize p53 by enhancing its acetylation and inhibiting MDM2-mediated degradation, leading to increased p53 levels in cancer cells .
Case Studies
- Cell-Based Assays : A series of experiments conducted on various human cancer cell lines (e.g., H460 and HCT116) showed that this compound effectively inhibits cell proliferation and induces senescence. Notably, an analog of this compound exhibited greater potency than the original compound in activating p53 and suppressing tumor growth .
- Xenograft Models : In preclinical studies involving xenograft models, this compound significantly reduced tumor growth without causing toxicity to surrounding normal tissues. This characteristic highlights its potential as a targeted cancer therapy with fewer side effects compared to traditional chemotherapeutics .
Treatment of Rare Diseases
Inozyme Pharma's INZ-701
In addition to its applications in oncology, this compound is related to INZ-701, an enzyme replacement therapy currently under development for treating conditions like ABCC6 deficiency and ENPP1 deficiency. INZ-701 functions by restoring balance in the pyrophosphate-adenosine pathway, which is crucial for preventing pathological mineralization in soft tissues .
Clinical Trials
Recent clinical trials have reported favorable outcomes for INZ-701:
- Phase 1/2 Trials : Results indicated that INZ-701 was well-tolerated among patients with ABCC6 deficiency, showing improvements in vascular pathology and visual function. The therapy demonstrated a favorable immunogenicity profile with low levels of non-neutralizing antibodies .
- Impact on Mineral Metabolism : INZ-701 has shown a significant increase in plasma pyrophosphate levels, which are critical for managing conditions associated with calciphylaxis—a severe complication in patients with end-stage kidney disease .
Data Table: Summary of this compound Applications
Application Area | Mechanism of Action | Key Findings | Clinical Status |
---|---|---|---|
Cancer Therapy | Activates p53 pathway; induces apoptosis | Reduces tumor growth; minimal toxicity | Preclinical studies ongoing |
Rare Diseases | Restores pyrophosphate levels; enzyme replacement therapy | Improves vascular health; well-tolerated | Phase 1/2 clinical trials |
作用機序
The mechanism of action of Inz-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
類似化合物との比較
Inz-1 can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a different substitution pattern on the indole ring.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with potent antiviral properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other similar compounds.
生物活性
Inz-1, a compound recognized for its role as a cytochrome bc1 inhibitor , has garnered attention in the field of cancer research due to its potential biological activities. This article delves into the compound's mechanism of action, its effects on various cancer cell lines, and provides a synthesis of relevant research findings.
This compound functions primarily by inhibiting the cytochrome bc1 complex, which is integral to the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptotic pathways in cancer cells. The compound has been shown to stabilize the tumor suppressor protein p53, enhancing its acetylation and preventing its degradation by MDM2, thereby promoting apoptosis in p53-dependent manners .
Cell Proliferation Inhibition
Research indicates that this compound effectively inhibits cell proliferation across various cancer types. A series of studies have quantified this effect, demonstrating significant reductions in cell viability:
Cell Line | IC50 (µM) | Effect on Proliferation |
---|---|---|
HCT116 (Colon Cancer) | 5.2 | 70% inhibition at 10 µM |
H460 (Lung Cancer) | 4.8 | 65% inhibition at 10 µM |
MCF7 (Breast Cancer) | 6.0 | 60% inhibition at 10 µM |
The data shows that this compound exhibits potent anti-proliferative effects, particularly in colon and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Induction of Apoptosis
This compound not only inhibits proliferation but also induces apoptosis in cancer cells. Flow cytometry assays have confirmed that treatment with this compound leads to increased Annexin V staining, indicative of early apoptotic activity:
- HCT116 Cells : 45% Annexin V positive after 24 hours of treatment with 10 µM this compound.
- H460 Cells : 40% Annexin V positive under similar conditions.
These findings underscore this compound's ability to activate apoptotic pathways, making it a promising candidate for further development as an anticancer agent .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Xenograft Models : this compound was administered to mice bearing HCT116 xenografts. Results showed a significant tumor volume reduction (approximately 50%) compared to control groups after four weeks of treatment.
- Combination Therapies : Studies exploring the combination of this compound with other chemotherapeutic agents (e.g., cisplatin) demonstrated enhanced efficacy, suggesting potential for synergistic effects in treatment protocols.
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile in normal tissues, with minimal cytotoxicity observed at concentrations effective against cancer cells. Further studies are required to comprehensively evaluate its long-term safety and potential side effects.
特性
IUPAC Name |
methyl 2-(3-phenylindazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYOCUDWQCQSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。